Mass Shift Discrimination
Furagin-13C3 possesses a molecular ion with a mass shift of +3 Da relative to the native, unlabeled Furagin analyte [1]. This is a direct consequence of the incorporation of three ¹³C atoms. In contrast, an unlabeled Furagin standard would co-elute and share an identical m/z, precluding any discrimination . This +3 Da difference is sufficient to ensure complete baseline separation in the mass analyzer, preventing isotopic cross-talk, while maintaining near-identical chromatographic retention time and ionization efficiency, a critical requirement for effective matrix effect compensation [2].
| Evidence Dimension | Molecular Weight (Monisotopic) |
|---|---|
| Target Compound Data | 267.17 g/mol (C₇¹³C₃H₈N₄O₅) |
| Comparator Or Baseline | 264.19 g/mol (Unlabeled Furagin; C₁₀H₈N₄O₅) |
| Quantified Difference | +3.0 Da |
| Conditions | Mass Spectrometry (MS) analysis |
Why This Matters
This mass shift enables the simultaneous detection and accurate quantification of the target analyte without interference, which is the fundamental requirement for using a compound as an internal standard in MS.
- [1] Pharmaffiliates. Furagin-13C3 Product Page. Catalogue No.: PA STI 089066. View Source
- [2] MtoZ Biolabs. (2025). How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard? View Source
